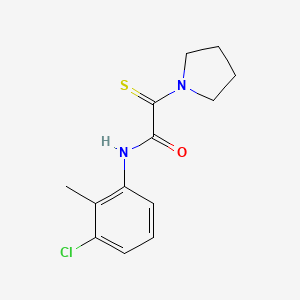

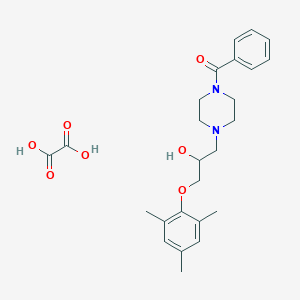

![molecular formula C16H18ClN3O3 B4199182 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydrofuran-2-ylmethyl)propanamide](/img/structure/B4199182.png)

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydrofuran-2-ylmethyl)propanamide

描述

The description of a chemical compound usually includes its molecular formula, structure, and other identifiers like CAS number, IUPAC name, etc. It may also include information about its appearance or state under standard conditions .

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule and can be done using techniques like X-ray crystallography, NMR spectroscopy, etc .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reactivity of the compound and the conditions under which it reacts .Physical and Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, density, molar mass, etc .作用机制

Target of Action

CBKinase1_011447, also known as HMS2736M12, CCG-144961, CBKinase1_023847, SMR000296285, or 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2-furanylmethyl)propanamide, is a compound that primarily targets the Casein kinase 1α (CK1α) . CK1α is a multifunctional protein belonging to the CK1 protein family that is conserved in eukaryotes from yeast to humans . It regulates signaling pathways related to membrane trafficking, cell cycle progression, chromosome segregation, apoptosis, autophagy, cell metabolism, and differentiation in development, circadian rhythm, and the immune response as well as neurodegeneration and cancer .

Mode of Action

The compound interacts with its target, CK1α, by binding to it and modulating its activity. This interaction can lead to changes in the phosphorylation of key regulatory molecules involved in cell cycle, transcription and translation, the structure of the cytoskeleton, cell-cell adhesion, and receptor-coupled signal transduction . The exact mode of action of CBKinase1_011447 on CK1α is still under investigation.

Biochemical Pathways

The action of CBKinase1_011447 affects several biochemical pathways. One of the key pathways is the Wnt/β-catenin signaling pathway, where CK1α is one of the main components . CK1α phosphorylates β-catenin at Ser45 as part of the β-catenin destruction complex for subsequent β-transducin repeat-containing E3 ubiquitin protein ligase (β-TrCP)-mediated ubiquitination and proteasomal degradation . The compound’s action can also influence other pathways related to cell cycle progression, apoptosis, autophagy, and cell metabolism .

Pharmacokinetics

As a kinase inhibitor, it is expected to have properties similar to other kinase inhibitors, which typically have large apparent volumes of distribution, low penetration into the central nervous system, and are primarily metabolized via cytochrome P450 (CYP) 3A4 . .

Result of Action

The molecular and cellular effects of CBKinase1_011447’s action are primarily related to its modulation of CK1α activity. By influencing the activity of CK1α, the compound can affect various cellular processes, including cell cycle progression, apoptosis, autophagy, and cell metabolism . This can lead to changes in cell behavior and potentially influence disease progression, particularly in diseases such as cancer where CK1α plays a significant role .

安全和危害

未来方向

生化分析

Biochemical Properties

CBKinase1_011447 plays a significant role in biochemical reactions. It interacts with a variety of enzymes and proteins, influencing their function and activity . For instance, it has been found to interact with the Arabidopsis BOTRYTIS-INDUCED KINASE1 (BIK1), a receptor-like cytoplasmic kinase that acts early in multiple signaling pathways crucial for plant growth and innate immunity . The nature of these interactions is complex and involves specific phosphorylation residues .

Cellular Effects

CBKinase1_011447 has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, isoforms of the casein kinase 1 (CK1) family, which CBKinase1_011447 may interact with, have been shown to phosphorylate key regulatory molecules involved in cell cycle, transcription and translation, the structure of the cytoskeleton, cell-cell adhesion, and receptor-coupled signal transduction .

Molecular Mechanism

The molecular mechanism of action of CBKinase1_011447 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, CB1, a receptor in the central nervous system with the highest expression, is involved in various biological processes such as emotion regulation, appetite and lipid metabolism, cognitive function, pain perception, and cell growth and proliferation . CBKinase1_011447 may interact with CB1, influencing its function and activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of CBKinase1_011447 change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies . For example, temporal effects have been observed in the response to glare in laboratory settings .

Dosage Effects in Animal Models

The effects of CBKinase1_011447 vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses . For instance, the blockade or knockout of CB1 could significantly reduce blood urea nitrogen, serum creatinine, and albuminuria in renal dysfunction animals compared with the control group .

Metabolic Pathways

CBKinase1_011447 is involved in various metabolic pathways, interacting with enzymes or cofactors . This could also include any effects on metabolic flux or metabolite levels . For example, SnRK1 kinases, evolutionarily conserved kinases, control metabolic adaptation during low energy stress .

Transport and Distribution

CBKinase1_011447 is transported and distributed within cells and tissues . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation . For instance, SnRK1-related protein kinase 1 regulates sheath-to-panicle transport of nonstructural carbohydrates during rice grain filling .

Subcellular Localization

The subcellular localization of CBKinase1_011447 and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles . For example, to examine the characteristics of HXK gene family in rice, the subcellular localizations of ten hexokinases were determined using HXK::GFP fusion proteins in tobacco mesophyll protoplasts .

属性

IUPAC Name |

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(oxolan-2-ylmethyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClN3O3/c17-12-5-3-11(4-6-12)16-19-15(23-20-16)8-7-14(21)18-10-13-2-1-9-22-13/h3-6,13H,1-2,7-10H2,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OANMTZJIXZDYMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)CCC2=NC(=NO2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>50.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24795276 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

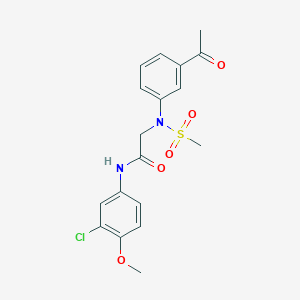

![5-({[2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)isophthalic acid](/img/structure/B4199105.png)

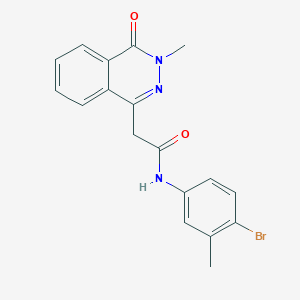

![N-(2,5-dimethoxyphenyl)-2-[4-(hydroxydiphenylmethyl)piperidyl]acetamide](/img/structure/B4199124.png)

![4-chloro-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-N-(1-phenylethyl)benzamide](/img/structure/B4199132.png)

![3-(5-chloro-2,4-dimethoxyphenyl)-N-[3-(4-morpholinyl)propyl]-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4199139.png)

![3-Methoxy-4-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methoxy]benzonitrile](/img/structure/B4199163.png)

![6,8,9-trichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B4199186.png)

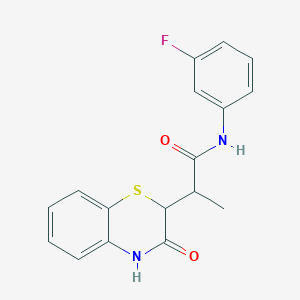

![4-fluoro-N-{1-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}benzamide](/img/structure/B4199204.png)

![2-{[N-(4-chlorophenyl)-N-(methylsulfonyl)alanyl]amino}-N-(1-phenylethyl)benzamide](/img/structure/B4199209.png)

![N-(4-{[(2,6-dimethylphenyl)amino]sulfonyl}phenyl)-3-iodo-4-methoxybenzenesulfonamide](/img/structure/B4199211.png)